

Indoine Blue Powder: A Technical Guide to Safe Handling and Experimental Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoine Blue, also known by its synonyms Basic Blue 16 and Janus Blue B, is a synthetic azo dye with the CAS number 4569-88-4.[1] It is utilized in various scientific applications, primarily as a vital stain in histology and cytology to visualize cellular structures, particularly mitochondria, in living cells.[2][3][4][5] Its utility extends to biological research for tracking cellular processes and as a staining agent in other specialized applications.[2] This guide provides an in-depth overview of the safety, handling, and experimental protocols associated with Indoine Blue powder to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Indoine Blue** is presented in the table below for easy reference.



Property	Value	Reference
CAS Number	4569-88-4	[1]
Molecular Formula	C30H24CIN5O	[1]
Molecular Weight	506.0 g/mol	[1]
Appearance	Dark green/black powder	[6]
Solubility	Soluble in water and alcohol	[7]
Synonyms	Basic Blue 16, Janus Blue B, Diazin Green S, Union Green B	[1][5][6]

Safety and Handling

While **Indoine Blue** is a valuable tool in research, proper safety precautions are imperative to minimize risks. The toxicological properties of **Indoine Blue** have not been thoroughly investigated, and therefore, it should be handled with caution.

Hazard Identification

Indoine Blue is considered non-hazardous according to GHS classifications for the Hazard Communication Standard.[7] However, as with all laboratory chemicals, unpredictable reactions are possible, and prudent laboratory practices should be observed.[7] It may cause irritation upon contact with skin or eyes, and may be harmful if inhaled or ingested.

Personal Protective Equipment (PPE)

To ensure personal safety when handling **Indoine Blue** powder, the following PPE should be worn:

- Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[8]
- Hand Protection: Chemically resistant gloves should be worn to prevent skin contact.[8]



- Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.
- Protective Clothing: A standard laboratory coat should be worn to protect clothing from contamination.[8]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of **Indoine Blue** and ensuring a safe laboratory environment.

- Handling:
 - Avoid generating dust.
 - Ensure adequate ventilation.
 - Wash hands thoroughly after handling.[8]
 - Avoid contact with skin and eyes.
- Storage:
 - Store in a tightly closed container.
 - Keep in a cool, dry place.[7]
 - Store with other dyes, indicators, and stains, following suggested chemical storage patterns.[7]

First Aid Measures

In the event of exposure to **Indoine Blue**, the following first aid measures should be taken immediately:

 After Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.



- After Skin Contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.
- After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
- After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Disposal

Dispose of **Indoine Blue** and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety department for specific disposal guidelines.

Experimental Protocols

Indoine Blue is primarily used as a supravital stain for mitochondria. The following are detailed protocols for its use in this application.

Vital Staining of Mitochondria with Janus Green B (Indoine Blue)

This technique is used to visualize mitochondria in living cells, relying on the enzymatic activity of the mitochondrial electron transport chain.[4]

Janus Green B is a cationic dye that can permeate the cell membrane of living cells. The specificity of JGB for mitochondria is due to the action of cytochrome c oxidase (Complex IV) in the electron transport chain. This enzyme maintains the dye in its oxidized, blue-green state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless or pink leuco form, resulting in the selective visualization of mitochondria as colored organelles against a clear background. This oxygen-dependent staining reaction is a hallmark of metabolically active mitochondria.[4]



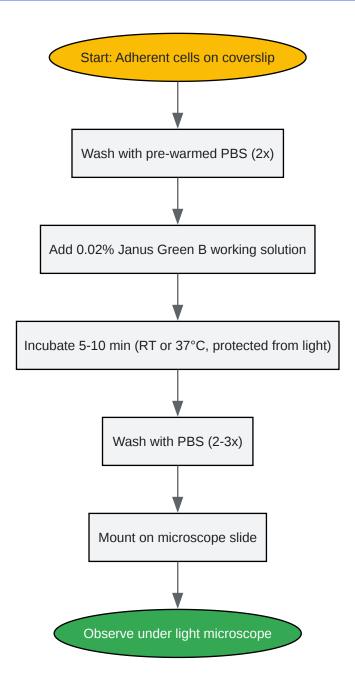


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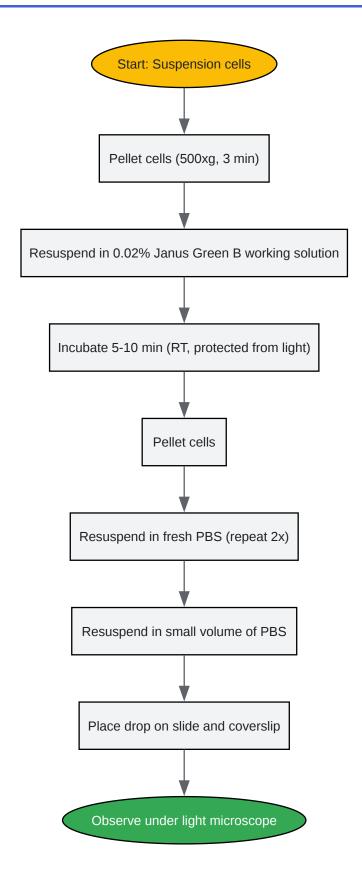
Caption: Mechanism of selective mitochondrial staining by Janus Green B.

- Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or ethanol. Store this solution in a dark container at 4°C.[4]
- Working Solution (0.02% w/v): Prepare this solution fresh before each use by diluting the stock solution 1:50 in sterile Phosphate Buffered Saline (PBS) or a suitable cell culture medium without serum. For example, add 20 μL of the 1% stock solution to 980 μL of PBS.
 [4]
- Grow cells to the desired confluency on sterile glass coverslips or in glass-bottom dishes.
- Remove the culture medium and gently wash the cells twice with pre-warmed PBS.
- Add the freshly prepared Janus Green B working solution to the cells, ensuring the entire surface is covered.
- Incubate for 5-10 minutes at room temperature or 37°C, protected from light.[4]
- Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.
- Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.[4]









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